(2-Phenylbenzo[d]oxazol-7-yl)methanamine
Description
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2-phenyl-1,3-benzoxazol-7-yl)methanamine |
InChI |
InChI=1S/C14H12N2O/c15-9-11-7-4-8-12-13(11)17-14(16-12)10-5-2-1-3-6-10/h1-8H,9,15H2 |
InChI Key |
FHFIKTYGXQKTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)CN |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Imine Intermediates
According to Jung et al. (2024), the synthesis begins with the condensation of 2-hydroxyanilines (e.g., 2-hydroxy-4-methylaniline) with benzaldehydes in ethanol to form imine intermediates. These intermediates are then converted to 2,3-dihydrobenzo[d]oxazoles, which are subsequently oxidized by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the benzo[d]oxazole core with the phenyl substituent at position 2.
This procedure is summarized as:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Hydroxyaniline + Benzaldehyde in ethanol | Imine intermediate formation |
| 2 | Reduction to 2,3-dihydrobenzo[d]oxazole | Cyclized intermediate |
| 3 | Oxidation with DDQ | Formation of 2-phenylbenzo[d]oxazole |
The purification typically involves silica gel chromatography using hexane/ethyl acetate or dichloromethane/methanol gradients.
Functionalization to Introduce Aminomethyl Group
Preparation via Electrophilic Cyanation and Smiles Rearrangement
Electrophilic Cyanation Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Šlachtová et al. (2019) describe a method where various o-aminophenols react with NCTS, a nonhazardous electrophilic cyanating agent, in the presence of Lewis acids like BF₃·Et₂O to form 2-aminobenzoxazoles. This method is notable for its operational simplicity, use of non-toxic reagents, and good to excellent yields.
Key reaction parameters and optimization data are summarized below:
| Entry | BF₃·Et₂O (equiv) | NCTS (equiv) | Temperature | Conversion to Product (%) |
|---|---|---|---|---|
| 1 | 3 | 3 | Reflux | 86 |
| 4 | 3 | 1.5 | Reflux | 87 |
| 6 | 2 | 1.5 | Reflux | 90 |
Reaction conditions: o-aminophenol (0.18 mmol), NCTS, BF₃·Et₂O, 1,4-dioxane, 30 h.
This method can be scaled up with only slight yield reduction, indicating practical applicability.
Smiles Rearrangement for N-Substituted Aminobenzoxazoles
The Smiles rearrangement enables intramolecular nucleophilic aromatic substitution, allowing the functionalization of benzoxazole-2-thiol derivatives with amines via chloroacetyl chloride activation. This method affords N-substituted aminobenzoxazoles efficiently under mild, metal-free conditions.
A typical reaction involves:
- Activation of benzoxazole-2-thiol with chloroacetyl chloride
- Nucleophilic substitution by amines
- Intramolecular Smiles rearrangement leading to C–N bond formation and rearomatization
Optimization studies reveal:
| Entry | Base | Temperature | Time | Product Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N (2 equiv) | Reflux | 4 h | High (varies with amine) |
Steric hindrance on amines affects yield significantly; primary amines generally give better yields than secondary or hindered amines.
Comparative Analysis of Methods
| Feature | Condensation/Oxidation Route | Electrophilic Cyanation (NCTS) | Smiles Rearrangement Route |
|---|---|---|---|
| Starting Materials | 2-Hydroxyanilines, Benzaldehydes | o-Aminophenols, NCTS | Benzoxazole-2-thiol, Amines, Chloroacetyl chloride |
| Reaction Steps | Multi-step (condensation, reduction, oxidation) | One-pot or two-step | One-pot amination and rearrangement |
| Yield | Moderate to good | Good to excellent | Good, varies with amine |
| Toxicity | Uses DDQ oxidant (moderate hazard) | Nonhazardous cyanating agent | Metal-free, mild conditions |
| Scalability | Demonstrated | Demonstrated | Demonstrated |
| Functional Group Tolerance | Moderate | Broad | Broad |
Summary of Research Findings
- The condensation of 2-hydroxyanilines with benzaldehydes followed by oxidation is a classical approach to 2-phenylbenzo[d]oxazoles but may require additional steps for aminomethyl substitution at position 7.
- The electrophilic cyanation method using NCTS activated by BF₃·Et₂O provides an efficient, scalable route to 2-aminobenzoxazoles with good yields and operational simplicity.
- The Smiles rearrangement approach allows direct N-substitution on benzoxazole-2-thiol derivatives, offering a versatile and metal-free synthetic pathway to aminobenzoxazole derivatives including those with aminomethyl functionalities.
- Optimization data from both electrophilic cyanation and Smiles rearrangement methods indicate that reaction conditions such as reagent equivalents, temperature, and base choice critically influence yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylbenzo[d]oxazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2-Phenylbenzo[d]oxazol-7-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2-Phenylbenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Tyrosinase Inhibitors with 2-Phenylbenzo[d]oxazole Scaffold
The introduction of hydroxyl groups at specific positions on the benzo[d]oxazole scaffold significantly enhances tyrosinase inhibition. For example:
Key Insights :
- Hydroxylation at the 3-position (Compound 3) yields the highest potency due to optimal hydrogen bonding and hydrophobic interactions with tyrosinase’s active site .
LAT1 Inhibitors: Structural Analogues in Amino Acid Transport
The steric bulk of substituents on the benzo[d]oxazole scaffold influences LAT1 inhibition:
Mechanistic Contrast :
- JPH203’s bulky substituent disrupts LAT1 substrate binding, while smaller groups (e.g., benzyloxy) show minimal effects .
- This underscores the importance of substituent design in converting amino acid substrates into inhibitors .
Methanamine Derivatives with Varied Heterocyclic Cores
Structural modifications to the heterocyclic core alter bioactivity:
Structural Impact :
- Methoxy groups may reduce steric hindrance compared to phenyl substituents, but biological data for this derivative remain unexplored .
Q & A
Q. What are the established synthesis routes for (2-Phenylbenzo[d]oxazol-7-yl)methanamine, and how is purity ensured?
Synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazole core. A common approach includes:
Condensation reactions to construct the benzoxazole ring via cyclization of o-aminophenol derivatives with carboxylic acids or aldehydes.
Functionalization at the 7-position using amine-protecting groups (e.g., tert-butyl carbamate) to introduce the methanamine moiety .
Deprotection under acidic or basic conditions to yield the free amine.
Key purity controls :
- Chromatographic purification (HPLC, column chromatography).
- Spectroscopic validation (¹H/¹³C NMR, IR) to confirm structural integrity and absence of byproducts .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Core techniques include:
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure | Chemical shifts (δ) for aromatic protons (~6.5–8.5 ppm) and amine protons (~1.5–3.5 ppm) . |
| IR Spectroscopy | Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=N/C-O stretches ~1600–1500 cm⁻¹) . | |
| Mass Spectrometry | Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₂N₂O: 224.1) . | |
| HPLC | Assess purity (>95% for most biological assays) . |
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
Initial screening often includes:
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity studies : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or benzoxazole ring) influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antimicrobial activity by improving membrane permeability .
- Methoxy groups on the benzoxazole core reduce cytotoxicity but improve solubility .
- Amine functionalization (e.g., acetylation, alkylation) modulates target selectivity in enzyme inhibition .
Methodological approach : Compare IC₅₀ values of derivatives in dose-response assays and correlate with computational docking results .
Q. How can researchers resolve contradictory data regarding the compound’s mechanism of action?
Contradictions often arise from:
- Cell-type specificity : Validate target engagement using orthogonal assays (e.g., Western blotting for protein expression changes alongside cellular viability assays) .
- Off-target effects : Perform competitive binding assays with known inhibitors or CRISPR-Cas9 knockout models of suspected targets .
- Dose dependency : Replicate studies across a broader concentration range to identify biphasic effects .
Q. What methodologies assess the compound’s stability under experimental storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature and hygroscopicity .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via HPLC .
- Long-term Stability : Store at –20°C in inert atmospheres (argon) and test bioactivity monthly .
Q. Which computational strategies predict binding affinities with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors, kinases) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .
- QSAR Modeling : Train models on derivative libraries to predict activity against novel targets .
Q. How are cellular target engagement and specificity validated experimentally?
- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins upon compound binding .
- Pull-down assays : Use biotinylated probes or photoaffinity labeling to isolate compound-bound proteins .
- Transcriptomic profiling : RNA-seq to identify downstream pathways affected by treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
